molecular formula C17H18N2 B014397 2-Benzyltryptamine CAS No. 22294-23-1

2-Benzyltryptamine

Cat. No. B014397
CAS RN: 22294-23-1
M. Wt: 250.34 g/mol
InChI Key: VTOQIOPOYZGUQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzyltryptamine and its derivatives has been explored through various chemical reactions, highlighting the versatility and the complexity of approaches needed to obtain these compounds. For instance, optically active tetrahydro-beta-carbolines, related to 2-Benzyltryptamine, were synthesized using an asymmetric Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, showcasing the enantioselective synthesis routes possible for such compounds (Nishant V. Sewgobind et al., 2008). Additionally, methods for introducing various benzyl groups at the C-2 position of tryptamine through a two-step process involving the synthesis and ring-opening of β-carbolines have been described, demonstrating a mild and efficient route to derivatives of 2-Benzyltryptamine (Fariza Hadjaz et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Benzyltryptamine and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies on related compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, providing insights into the noncovalent interactions stabilizing these molecules and aiding in the understanding of their structural properties (Muhammad Ashfaq et al., 2021).

Chemical Reactions and Properties

2-Benzyltryptamine undergoes various chemical reactions that highlight its reactivity and the potential for functional modification. For example, the Pictet-Spengler reaction is a key method for synthesizing tetrahydro-beta-carbolines, indicating the compound's role in forming complex heterocyclic structures. The versatility in reactions, such as the benzylic ring-opening of aziridines, further underscores the compound's chemical utility and the breadth of its potential applications (Kangnan Li et al., 2017).

Physical Properties Analysis

The physical properties of 2-Benzyltryptamine derivatives, such as solubility, melting points, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and the specific substituents present on the benzyl and tryptamine moieties. Understanding these properties requires detailed experimental studies and computational analyses to predict behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 2-Benzyltryptamine, including its reactivity with different chemical agents and under various conditions, are central to its utility in synthetic chemistry. Its reactions with electrophiles, nucleophiles, and other reagents reveal the scope of its functionality and the potential for creating a wide array of derivative compounds with varying biological and physical properties.

Scientific Research Applications

Receptor Binding and Functional Activity

  • 5-HT2 Receptor Binding and Activity : N-Benzyltryptamine derivatives, including 2-Benzyltryptamine, have been explored for their binding and functional activity at human 5-HT2 receptor subtypes. These compounds show varying degrees of selectivity and efficacy at different 5-HT2 receptor subtypes, with implications for potential psychedelic activity or therapeutic use in conditions like weight loss, erectile dysfunction, drug abuse, or schizophrenia (Toro-Sazo et al., 2019).

Synthesis and Chemical Characterization

  • Synthesis of N-Benzyltryptamine Analogs : The synthesis of N-benzylated tryptamine derivatives, including 2-Benzyltryptamine, has been a subject of research. These synthesized compounds are valuable for pharmacological studies, especially in understanding their binding to serotonin receptors (Tirapegui et al., 2014).

Potential Therapeutic Applications

  • Treatment of Neurodegenerative Disorders : A class of benzyl-substituted carbamylated tryptamine derivatives, potentially including 2-Benzyltryptamine, has been studied for their role in treating neurological disorders linked to cholinesterase activity. These compounds could be potential treatments for Alzheimer’s disease and Parkinson’s disease (Wu et al., 2022).

Neuropharmacological Research

  • 5-HT2A Receptor Antagonism and Depression : Research on the role of 5-HT2A receptor antagonists, which could include 2-Benzyltryptamine analogs, has shown potential antidepressant-like effects in rodent behavioral assays. This suggests a possible application in treating depression (Pandey et al., 2010).

Analytical Characterization and Identification

  • Analytical Studies on Tryptamines : Studies on the analytical characterization of N-benzyl-substituted tryptamines, including 2-Benzyltryptamine, help in understanding their chemical properties, which is crucial for their identification and potential regulation (Brandt et al., 2015).

Safety And Hazards

Specific safety and hazard information for 2-Benzyltryptamine was not found in the search results. It’s important to refer to the appropriate Safety Data Sheet (SDS) for this information .

Future Directions

While specific future directions for 2-Benzyltryptamine are not detailed in the search results, the field of controlled drug delivery is a promising area of research . The use of substances like 2-Benzyltryptamine in the development of new drug delivery systems could be a potential future direction .

properties

IUPAC Name

2-(2-benzyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQIOPOYZGUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355860
Record name 2-Benzyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzyltryptamine

CAS RN

22294-23-1
Record name 2-Benzyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
P Alarma-Estrany, A Guzman-Aranguez, F Huete… - … of Pharmacology and …, 2011 - ASPET
… Studies using melatonin receptor antagonists (luzindole, prazosin, and DH97 [N-pentanoyl-2-benzyltryptamine]) indicated that INS48862 and INS48852 activate preferentially a MT 2 …
Number of citations: 50 jpet.aspetjournals.org
F Huete-Toral, A Crooke, A Martínez-Águila… - Journal of Pharmacology …, 2015 - ASPET
… Melatonin hypotensive action was enhanced by the presence of MT 2 antagonists, such as DH97 (N-pentanoyl-2-benzyltryptamine) and 4-PP-DOT (4-phenyl-2-propionamidotetralin) …
Number of citations: 55 jpet.aspetjournals.org
S Kojima, A Tohei, M Ikeda - British journal of pharmacology, 2011 - Wiley Online Library
… manner and depressed the maximum effect, but neither a combined MT 1 /MT 2 receptor antagonist luzindole, nor a MT 2 receptor antagonist N-pentanoyl-2-benzyltryptamine modified …
MT Teh, D Sugden - Naunyn-Schmiedeberg's archives of pharmacology, 1998 - Springer
… In binding assays, three of the five antagonists were MT2-selective; the most selective analogue (N-pentanoyl 2benzyltryptamine, MT2 pKi 8.03) having 89- and 229-fold higher affinity …
UD Behrens, RH Douglas, D Sugden, DJ Davies… - Cell and Tissue …, 2000 - Springer
… Abstract The crucian carp retina was used to study the effects of the melatonin antagonist DH97 (N-pentanoyl 2benzyltryptamine) and the melatonin agonists [+]- and [–]AMMTC (N-…
M Sjoblom, B Safsten… - American Journal of …, 2003 - journals.physiology.org
… receptor agonists 2-iodomelatonin and 2-iodo-N-butanoyl-5-methoxytryptamine (2-Ibmt) and the melatonin receptor antagonists luzindole andN-pentanoyl-2-benzyltryptamine (DH 97) …
LFS Sampaio, FP Mesquita, PRM de Sousa… - International Journal of …, 2014 - Elsevier
… This effect was inhibited by non-selective antagonists of receptors and melatonin binding sites N-acetyl-2-benzyltryptamine (luzindole, 5 μM), but it was not inhibited by the Mel1b …
O Nosjean, JP Nicolas, F Klupsch, P Delagrange… - Biochemical …, 2001 - Elsevier
… Our study included novel commercially available ligands (DH 97 or N-pentanoyl-2-benzyltryptamine, 2-IbMT or 2-iodo-N-butanoyl-5-methoxytryptamine and S 20760 or 5-methoxy-N-…
K Lau - HKU Theses Online (HKUTO), 2002 - hub.hku.hk
Previous studies have shown that the direct anti-proliferative signals of melatonin, a pineal gland neurohormone, could be transduced, in part, via MT2 melatonin receptor subtype in …
Number of citations: 0 hub.hku.hk
CLM Silva, EK Tamura, SMD Macedo… - British journal of …, 2007 - Wiley Online Library
Background and purpose: We have previously shown that melatonin inhibits bradykinin‐induced NO production by endothelial cells in vitro. The purpose of this investigation was to …

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